molecular formula C12H8N2O B1336114 9H-pyrido[3,4-b]indole-1-carbaldehyde CAS No. 20127-63-3

9H-pyrido[3,4-b]indole-1-carbaldehyde

Cat. No. B1336114
CAS RN: 20127-63-3
M. Wt: 196.2 g/mol
InChI Key: CHQBGSRZQLMDEX-UHFFFAOYSA-N
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Patent
US09314468B2

Procedure details

To a stirred solution of ethyl-9H-pyrido[3,4-b]indole-1-carboxylate, 1, (1.26 g, 5.24 mmol) in CH2Cl2 (50 mL) was added a DIBAL-H solution (1.0 M in toluene; 36.0 mL, 36.71 mmol) at −50° C. The mixture was stirred at −50° C. for 10 min and quenched by sequential addition of methanol (14.0 mL) and 10% NaOH (10 mL) at −50° C. Then the mixture was stirred at ambient temperature for an additional 1 h. The precipitates were removed by filtration through Celite and washed with CHCl3-methanol (10:1). The combined filtrates were washed with brine, dried over sodium sulfate and concentrated under reduced pressure. The product was purified by chromatography on silica gel (2-20% methanol/CH2Cl2) to afford 0.46 g (45% yield) of β-carboline-1-carbaldehyde, 2: 1H NMR (400 MHz, CDCl3) δ 10.33 (s, 1H), 10.04 (bs, 1H), 8.63 (d, J=5.2 Hz, 1H), 8.18-8.15 (m, 2H), 7.64-7.57 (m, 2H), 7.35 (dt, J=1.6, 7.6 Hz, 1H); ESI+ MS: m/z (rel intensity) 197.0 (100, [M+H]+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:11]2[NH:12][C:13]3[C:18]([C:10]=2[CH:9]=[CH:8][N:7]=1)=[CH:17][CH:16]=[CH:15][CH:14]=3)=O)C.CC(C[AlH]CC(C)C)C>C(Cl)Cl>[C:6]1([CH:4]=[O:3])[C:11]2[NH:12][C:13]3[C:18](=[CH:17][CH:16]=[CH:15][CH:14]=3)[C:10]=2[CH:9]=[CH:8][N:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1=NC=CC2=C1NC1=CC=CC=C21
Name
Quantity
36 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −50° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by sequential addition of methanol (14.0 mL) and 10% NaOH (10 mL) at −50° C
STIRRING
Type
STIRRING
Details
Then the mixture was stirred at ambient temperature for an additional 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The precipitates were removed by filtration through Celite
WASH
Type
WASH
Details
washed with CHCl3-methanol (10:1)
WASH
Type
WASH
Details
The combined filtrates were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product was purified by chromatography on silica gel (2-20% methanol/CH2Cl2)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(=NC=CC=2C3=CC=CC=C3NC12)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.46 g
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.